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Compound of Interest

Compound Name: Dibutyl carbonate

Cat. No.: B105752 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

dibutyl carbonate, a versatile organic compound with applications in various chemical

syntheses. This document is intended to serve as a core reference for researchers and

professionals, presenting key data from Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) analyses in a clear and accessible format. Detailed experimental

protocols and the fundamental principles of each spectroscopic technique are also provided to

aid in the interpretation and application of this data.

Spectroscopic Data Summary
The following sections present the key spectroscopic data for dibutyl carbonate in a

structured tabular format for ease of reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides detailed information about the hydrogen atoms within a

molecule, revealing their chemical environment and connectivity.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

4.08 Triplet (t) 4H -O-CH₂-CH₂-CH₂-CH₃

1.63 Sextet 4H -O-CH₂-CH₂-CH₂-CH₃

1.40 Sextet 4H -O-CH₂-CH₂-CH₂-CH₃

0.93 Triplet (t) 6H -O-CH₂-CH₂-CH₂-CH₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides insight into the carbon framework of a molecule.

Chemical Shift (δ) ppm Assignment

155.3 C=O

67.5 -O-CH₂-CH₂-CH₂-CH₃

30.8 -O-CH₂-CH₂-CH₂-CH₃

18.9 -O-CH₂-CH₂-CH₂-CH₃

13.6 -O-CH₂-CH₂-CH₂-CH₃

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on

their characteristic vibrational frequencies.

Wavenumber (cm⁻¹) Intensity Assignment

2962 Strong C-H stretch (alkane)

1740 Strong C=O stretch (carbonate)

1260 Strong C-O stretch (ester)
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

m/z Relative Intensity Assignment

174 Low [M]⁺ (Molecular Ion)

119 Moderate [M - C₄H₉O]⁺

57 High [C₄H₉]⁺

41 High [C₃H₅]⁺

29 High [C₂H₅]⁺

Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments

cited. These protocols are representative of standard practices for the analysis of organic

compounds like dibutyl carbonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of dibutyl carbonate.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance series, 400 MHz or

higher) equipped with a broadband probe.

Sample Preparation:

A sample of high-purity dibutyl carbonate (approximately 5-10 mg for ¹H NMR, 20-50 mg for

¹³C NMR) is accurately weighed.

The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

A small amount of tetramethylsilane (TMS) may be added as an internal standard for

chemical shift referencing (δ = 0.00 ppm).
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¹H NMR Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.

Relaxation Delay (d1): A delay of 1-5 seconds between scans to allow for full relaxation of

the protons.

Acquisition Time: Typically 2-4 seconds.

Spectral Width: A range of approximately -2 to 12 ppm is commonly used for organic

molecules.

Temperature: The experiment is usually conducted at a constant temperature, typically 298 K

(25 °C).

¹³C NMR Acquisition Parameters:

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to

simplify the spectrum by removing C-H coupling.

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g.,

1024 or more) is required.

Relaxation Delay (d1): A delay of 2-10 seconds.

Acquisition Time: Typically 1-2 seconds.

Spectral Width: A range of approximately 0 to 220 ppm.

Temperature: Maintained at a constant 298 K.

Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate

software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction,

baseline correction, and referencing to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
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Objective: To obtain the infrared spectrum of dibutyl carbonate to identify its functional

groups.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer

Spectrum Two, Thermo Fisher Nicolet iS5) equipped with a suitable sampling accessory.

Sample Preparation (Neat Liquid):

A drop of pure dibutyl carbonate is placed directly onto the diamond crystal of an

Attenuated Total Reflectance (ATR) accessory or between two salt plates (NaCl or KBr) for

transmission measurements.

For ATR, the sample is brought into firm contact with the crystal using a pressure arm.

For transmission, the salt plates are mounted in a sample holder.

Acquisition Parameters:

Spectral Range: Typically 4000 to 400 cm⁻¹.

Resolution: 4 cm⁻¹ is generally sufficient for routine analysis.

Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Background Scan: A background spectrum of the empty ATR crystal or clean salt plates is

recorded and automatically subtracted from the sample spectrum to remove contributions

from the atmosphere (e.g., CO₂, H₂O).

Data Processing: The resulting interferogram is converted to a spectrum of absorbance or

transmittance versus wavenumber (cm⁻¹) via Fourier transformation.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of dibutyl carbonate.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

sample introduction and separation (e.g., Agilent 7890B GC coupled to a 5977B MSD).
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Sample Preparation:

A dilute solution of dibutyl carbonate is prepared in a volatile organic solvent (e.g.,

dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

GC-MS Parameters:

Injection Volume: 1 µL of the sample solution is injected into the GC.

Inlet Temperature: Typically set to 250 °C.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program: A temperature gradient is used to separate the components of

the sample. For dibutyl carbonate, a program might start at 50 °C, hold for 1 minute, then

ramp to 250 °C at 10 °C/min.

MS Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

Mass Range: A scan range of m/z 35 to 500 is typically used.

Ion Source Temperature: Maintained at approximately 230 °C.

Quadrupole Temperature: Maintained at approximately 150 °C.

Data Processing: The mass spectrum corresponding to the chromatographic peak of dibutyl
carbonate is analyzed. The molecular ion peak is identified, and the fragmentation pattern is

interpreted to elucidate the structure.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like dibutyl carbonate.
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Caption: General workflow for the spectroscopic analysis and structural elucidation of an

organic compound.

To cite this document: BenchChem. [A Spectroscopic Guide to Dibutyl Carbonate: Unveiling
its Molecular Signature]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b105752#dibutyl-carbonate-spectroscopic-data-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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